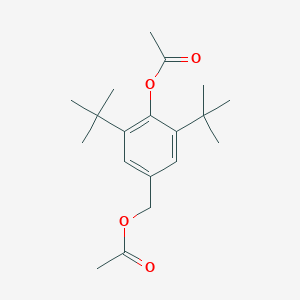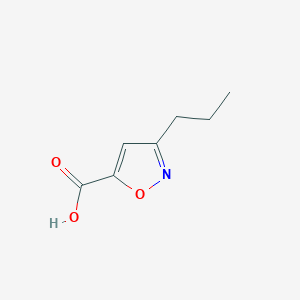
2-(Ethylthio)anilin
Übersicht
Beschreibung
2-(Ethylthio)aniline is an organic compound with the molecular formula C8H11NS. It is a colorless to yellow to red liquid, depending on its purity and storage conditions . This compound is used in various areas of research, including life sciences, material sciences, chemical synthesis, chromatography, and analytical studies .
Wissenschaftliche Forschungsanwendungen
2-(Ethylthio)aniline has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It’s worth noting that related compounds have been used in the synthesis of novel alk inhibitors , suggesting potential targets could be within the ALK pathway.
Biochemical Pathways
Given its potential role as an alk inhibitor , it may impact pathways downstream of ALK, such as the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which are involved in cell proliferation and survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)aniline typically involves the reaction of 2-chloroaniline with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 2-(Ethylthio)aniline may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylthio)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylthio)aniline: Similar in structure but with a methyl group instead of an ethyl group.
2-(Phenylthio)aniline: Contains a phenyl group instead of an ethyl group.
2-(Benzylthio)aniline: Contains a benzyl group instead of an ethyl group.
Uniqueness
2-(Ethylthio)aniline is unique due to its specific ethylthio substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of specialized organic compounds and the study of enzyme inhibition .
Eigenschaften
IUPAC Name |
2-ethylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFMPJRLJLBBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436139 | |
| Record name | 2-(Ethylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13920-91-7 | |
| Record name | 2-(Ethylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of 2-(ethylthio)aniline in heterocyclic chemistry?
A1: 2-(Ethylthio)aniline serves as a valuable starting material in synthesizing various nitrogen and sulfur-containing heterocycles. Specifically, it acts as a precursor to pyrrolo[2,1-b][1,3,4]benzothiadiazines, a novel class of compounds structurally analogous to the pharmaceutically relevant phenothiazines. []
Q2: How does the N-substituent on the pyrrole ring influence the synthesis of pyrrolo[2,1-b][1,3,4]benzothiadiazines from 2-(ethylthio)aniline derivatives?
A2: Research indicates that the size of the N-substituent on the pyrrole ring significantly impacts the yield of pyrrolo[2,1-b][1,3,4]benzothiadiazines. Molecular mechanics calculations suggest that larger N-substituents can hinder the molecule's ability to adopt a conformation favorable for cyclization, thereby reducing the yield of the desired product. []
Q3: Can you describe an alternative synthetic pathway for producing 2-(ethylthio)aniline derivatives?
A3: Yes, a recently discovered method utilizes the ring-opening reaction of N-substituted-2(3H)-benzothiazolones in the presence of disubstituted geminal diesters, potassium cyanide (KCN), and a water-dimethyl sulfoxide (DMSO) mixture. This unexpected reaction provides a simple and effective route for obtaining various 2-(ethylthio)aniline derivatives. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















